molecular formula C13H17N5O3 B2759989 N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1002483-64-8

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide

Cat. No. B2759989
CAS RN: 1002483-64-8
M. Wt: 291.311
InChI Key: UNYIFTTVJCZBLF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine and pyrazole, which are both important structures in medicinal chemistry. Pyrimidines are part of the structure of nucleotides, which are the building blocks of DNA and RNA. Pyrazoles are often used in drug design due to their ability to bind to various enzymes and receptors .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring and a pyrazole ring, both of which are heterocyclic compounds containing nitrogen. The presence of the methoxyacetamide group could influence the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyacetamide group could increase its solubility in polar solvents .

Scientific Research Applications

Novel Compounds Synthesis and Biological Activity

Researchers have developed new synthetic pathways for creating various heterocyclic compounds derived from pyrimidine analogs, showing promise in anti-inflammatory and analgesic applications. These compounds, synthesized through reactions involving different intermediates, exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Potential

Further investigation into the derivatives of pyrimidine has been conducted with a focus on anticancer properties. Compounds synthesized from modifications at the C2 position of the pyrimidine ring demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, suggesting a pathway for developing new anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Imaging and Diagnostic Applications

Research into pyrazolo[1,5-a]pyrimidineacetamides has led to developments in imaging technologies, particularly for the translocator protein (18 kDa) with PET. This includes the synthesis and application of radioligands, such as DPA-714, for in vivo imaging, providing tools for studying neurological disorders (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antimicrobial and Antifungal Research

Novel dihydropyrimidine derivatives have been synthesized and analyzed for their antimicrobial and antifungal properties. The synthesis approach, involving various intermediates, has yielded compounds with promising activities against a range of bacterial and fungal pathogens, indicating potential applications in treating infectious diseases (Al-Juboori, 2020).

Safety And Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the importance of pyrimidines and pyrazoles in medicinal chemistry, it could be of interest for drug discovery research .

properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-4-9-6-11(19)16-13(14-9)18-10(5-8(2)17-18)15-12(20)7-21-3/h5-6H,4,7H2,1-3H3,(H,15,20)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYIFTTVJCZBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135753046

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